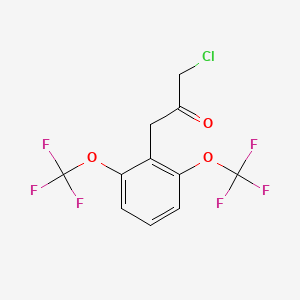![molecular formula C6H13ClO2Si B14074386 Methyl 3-[chloro(dimethyl)silyl]propanoate CAS No. 82414-75-3](/img/structure/B14074386.png)
Methyl 3-[chloro(dimethyl)silyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[chloro(dimethyl)silyl]propanoate is an organosilicon compound that features a silicon atom bonded to two methyl groups, a chlorine atom, and a propanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-[chloro(dimethyl)silyl]propanoate can be synthesized through the reaction of 3-chloropropanoic acid with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3-chloropropanoic acid+chlorodimethylsilanebaseMethyl 3-[chloro(dimethyl)silyl]propanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[chloro(dimethyl)silyl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the chlorosilane group can hydrolyze to form silanols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in aprotic solvents.
Hydrolysis: Acidic or basic aqueous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of silyl ethers or silylamines.
Hydrolysis: Formation of silanols and hydrochloric acid.
Reduction: Formation of 3-[chloro(dimethyl)silyl]propanol.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[chloro(dimethyl)silyl]propanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based polymers and resins.
Biological Studies: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Wirkmechanismus
The mechanism by which Methyl 3-[chloro(dimethyl)silyl]propanoate exerts its effects involves the reactivity of the chlorosilane group. The silicon-chlorine bond is susceptible to nucleophilic attack, leading to the formation of various derivatives. The ester group can also participate in reactions, such as hydrolysis or reduction, further diversifying the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-[trimethylsilyl]propanoate: Similar structure but with a trimethylsilyl group instead of a chlorodimethylsilyl group.
Methyl 3-[methyldichlorosilyl]propanoate: Contains a methyldichlorosilyl group, offering different reactivity due to the presence of two chlorine atoms.
Uniqueness
Methyl 3-[chloro(dimethyl)silyl]propanoate is unique due to the presence of both a chlorosilane and an ester group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
82414-75-3 |
|---|---|
Molekularformel |
C6H13ClO2Si |
Molekulargewicht |
180.70 g/mol |
IUPAC-Name |
methyl 3-[chloro(dimethyl)silyl]propanoate |
InChI |
InChI=1S/C6H13ClO2Si/c1-9-6(8)4-5-10(2,3)7/h4-5H2,1-3H3 |
InChI-Schlüssel |
PKIIHVSRAYFMJW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


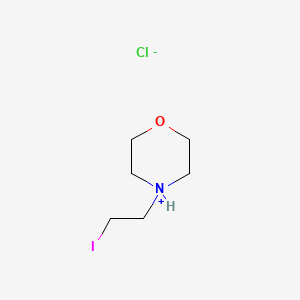


![1-[4-(Hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea](/img/structure/B14074326.png)
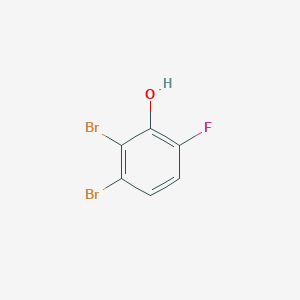

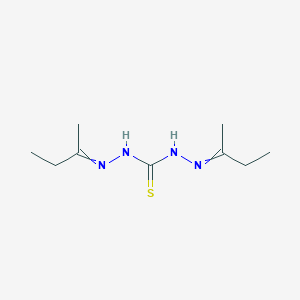


![({4-[Butyl(ethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14074352.png)
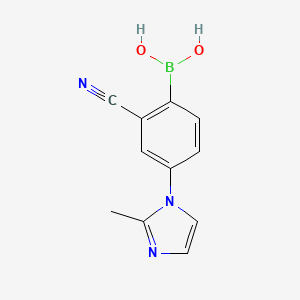

![[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14074367.png)
